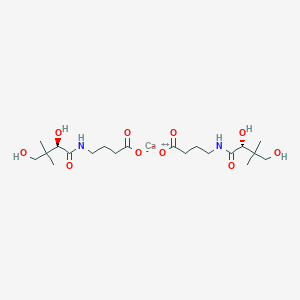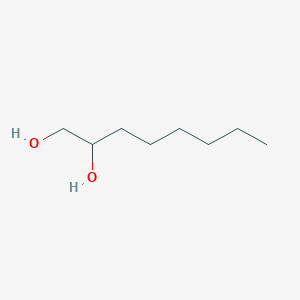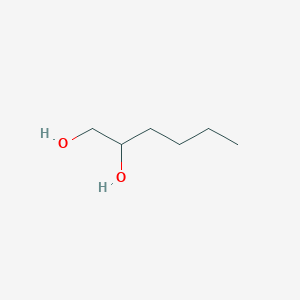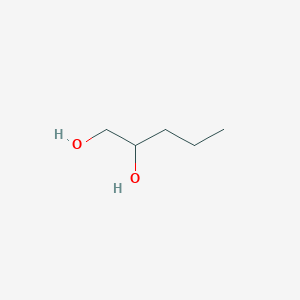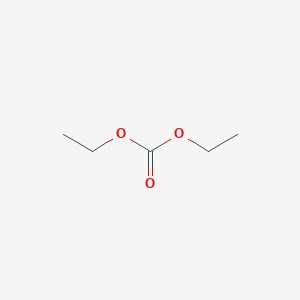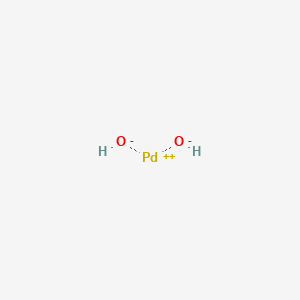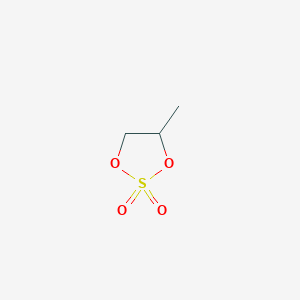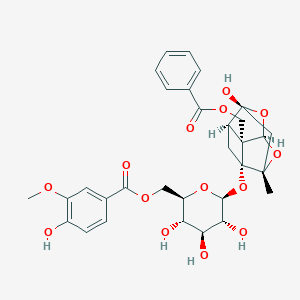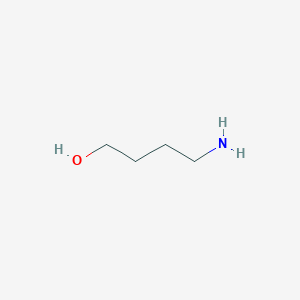
4-氨基-1-丁醇
描述
Synthesis Analysis
The fermentative production of 4AB from glucose has been successfully achieved through metabolic engineering of Corynebacterium glutamicum. By incorporating a pathway that includes putrescine aminotransferase (encoded by ygjG) and aldehyde dehydrogenase (encoded by yqhD) from Escherichia coli, 4AB can be synthesized from putrescine. Further optimization of this process, through fine-tuning the expression levels of the involved genes, eliminating competing pathways, and optimizing culture conditions, led to a significant yield of 24.7 g/L of 4AB in a fed-batch culture of the engineered strain (Prabowo et al., 2020).
Molecular Structure Analysis
The molecular structure and vibrational spectra of 4-amino-3(4-chlorophenyl) butanoic acid have been thoroughly analyzed through Fourier transform infrared (FT-IR) and Fourier transform Raman (FTR) spectroscopy. Investigations into the molecular electronic energy, geometrical structure, harmonic vibrational spectra, and other properties such as highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO) energy gaps, and thermodynamical properties have provided deep insights into the structural features of 4AB (Muthu & Paulraj, 2012).
Chemical Reactions and Properties
4AB's versatility is highlighted through its reactivity with amines, enabling the synthesis of optically active 4-amino-2(5H)-furanones. This process involves an asymmetric alkyne addition to aldehydes followed by an aliphatic amine addition, resulting in products with high enantioselectivity. The ease of electrophilic substitution reactions also underscores the chemical reactivity of 4AB and its derivatives (Zhou, Yu, & Pu, 2009).
Physical Properties Analysis
The physical properties of 4AB and related compounds, including their crystalline structures and phase behaviors, are critical for understanding their applications in materials science and synthetic chemistry. For example, the synthesis and characterization of 4-(3-Amino-2-carboxy phenyl) butanoic acid as a key intermediate for new thymidylate synthase inhibitors highlight the importance of understanding the physical characteristics of 4AB derivatives for pharmaceutical applications (Guo-qing, 2013).
Chemical Properties Analysis
The chemical properties of 4AB, such as its reactivity and interactions with other compounds, are foundational to its utility in synthesis and materials science. Investigations into the reactivity of gamma-hydroxy-alpha, beta-acetylenic esters with amines provide insights into the synthesis pathways and chemical behavior of 4AB-related compounds, illustrating the compound's capacity for facilitating diverse chemical transformations (Liu Qiao-yun, 2012).
科学研究应用
Synthesis of Cyclic Amines
- Application Summary : 4-Amino-1-butanol is used in the synthesis of cyclic amines . Cyclic amines are a class of organic compounds that contain a nitrogen atom within a ring structure. They are important in a variety of chemical reactions and are commonly used in the production of pharmaceuticals, dyes, and polymers.
Synthesis of Highly Branched Poly (β-amino esters) (HPAEs)
- Application Summary : 4-Amino-1-butanol is used as a linker in the synthesis of highly branched poly (β-amino esters) (HPAEs) for gene delivery . HPAEs are a class of polymers that have shown promise in the field of gene delivery due to their ability to condense DNA into nanoparticles and protect it from degradation.
Modulation of Antimicrobial and Hemolytic Activities of Copolymers
- Application Summary : 4-Amino-1-butanol is used as a side chain to modulate antimicrobial and hemolytic activities of copolymers . These copolymers could potentially be used in the development of new antimicrobial agents or materials.
Production of Efficient Anionic Emulsifiers
- Application Summary : 4-Amino-1-butanol is used for the production of efficient anionic emulsifiers . Anionic emulsifiers are substances that help mix two immiscible liquids, such as oil and water, and are widely used in industries like food, cosmetics, and pharmaceuticals.
Water Treatment
- Application Summary : 4-Amino-1-butanol is used in water treatment processes . It can help in the removal of certain contaminants from water, improving its quality for various uses.
Absorption of Carbon Dioxide Gas
- Application Summary : 4-Amino-1-butanol is used for the absorption of carbon dioxide gas . This can be particularly useful in industries where carbon dioxide is produced as a byproduct, helping to reduce greenhouse gas emissions.
Production of Nonionic Polyethylene Emulsions
- Application Summary : 4-Amino-1-butanol is used for the production of nonionic polyethylene emulsions . These emulsions are often used in industries such as textiles, coatings, and adhesives.
Metal Treatment
- Application Summary : 4-Amino-1-butanol is used in metal treatment processes . It can help in the removal of certain contaminants from metal surfaces, improving their quality for various uses.
Pigment Dispersion Aid
安全和危害
4-Amino-1-butanol is harmful if swallowed and causes severe skin burns and eye damage . It may cause respiratory irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
未来方向
4-Amino-1-butanol is an important pharmaceutical intermediate compound and a precursor of biodegradable polymers for gene delivery . It has been used in the synthesis of cyclic amines , as a linker in the synthesis of highly branched poly (β-amino esters) (HPAEs) for gene delivery , as a side chain to modulate antimicrobial and hemolytic activities of copolymers , and in the total synthesis of (+)-fawcettimine, (+)-fawcettidine, and (−)-lycojapodine A .
属性
IUPAC Name |
4-aminobutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11NO/c5-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFRQYKZFKYQLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCO)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70158027 | |
| Record name | 4-Aminobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
89.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-butanol | |
CAS RN |
13325-10-5 | |
| Record name | 4-Amino-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13325-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminobutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013325105 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Aminobutanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70158027 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-1-butanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.045 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



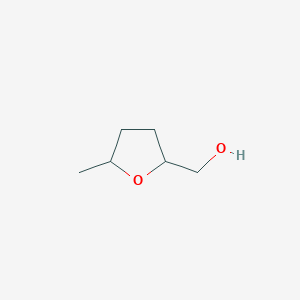
![N-[1H-Indol-3-YL-acetyl]glycine acid](/img/structure/B41844.png)
